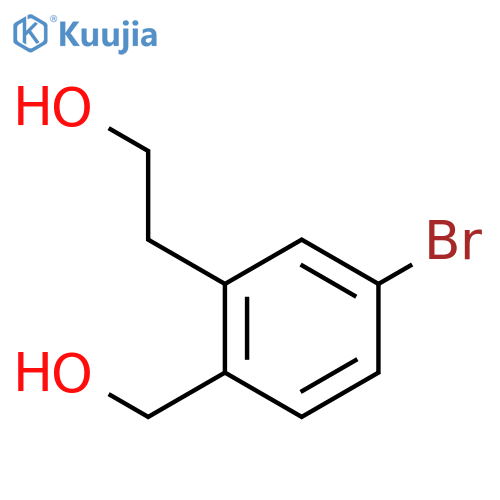Cas no 1353101-75-3 (2-(5-Bromo-2-hydroxymethylphenyl)ethanol)

1353101-75-3 structure
商品名:2-(5-Bromo-2-hydroxymethylphenyl)ethanol
CAS番号:1353101-75-3
MF:C9H11BrO2
メガワット:231.086442232132
CID:1237757
2-(5-Bromo-2-hydroxymethylphenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-[5-bromo-2-(hydroxymethyl)phenyl]ethanol
- 2-(5-Bromo-2-hydroxymethylphenyl)ethanol
-
計算された属性
- せいみつぶんしりょう: 229.99400
じっけんとくせい
- PSA: 40.46000
- LogP: 1.47620
2-(5-Bromo-2-hydroxymethylphenyl)ethanol セキュリティ情報
2-(5-Bromo-2-hydroxymethylphenyl)ethanol 税関データ
- 税関コード:2906299090
- 税関データ:
中国税関コード:
2906299090概要:
29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2-(5-Bromo-2-hydroxymethylphenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B696200-250mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 250mg |
$ 397.00 | 2023-04-18 | ||
| A2B Chem LLC | AE62372-1g |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 95% | 1g |
$499.00 | 2024-04-20 | |
| 1PlusChem | 1P009XDW-1g |
2-(5-bromo-2-(hydroxymethyl)phenyl)ethanol |
1353101-75-3 | 95% | 1g |
$532.00 | 2025-02-25 | |
| TRC | B696200-100mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 100mg |
$ 224.00 | 2023-04-18 | ||
| TRC | B696200-25mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 25mg |
$ 92.00 | 2023-04-18 | ||
| Crysdot LLC | CD12151900-1g |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 95+% | 1g |
$424 | 2024-07-23 | |
| 1PlusChem | 1P009XDW-250mg |
2-(5-bromo-2-(hydroxymethyl)phenyl)ethanol |
1353101-75-3 | 95% | 250mg |
$261.00 | 2025-02-25 | |
| TRC | B696200-50mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 50mg |
$ 150.00 | 2023-04-18 | ||
| A2B Chem LLC | AE62372-250mg |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol |
1353101-75-3 | 95% | 250mg |
$249.00 | 2024-04-20 |
2-(5-Bromo-2-hydroxymethylphenyl)ethanol 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
1353101-75-3 (2-(5-Bromo-2-hydroxymethylphenyl)ethanol) 関連製品
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 55290-64-7(Dimethipin)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
